molecular formula C18H16ClNO3S B12185791 N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185791
M. Wt: 361.8 g/mol
InChI Key: HRMIXBYZYNCUGZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a dihydro-oxathiine ring fused with a carboxamide group. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 5-chloro-2-methoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative This intermediate is then cyclized using a suitable oxidizing agent to form the dihydro-oxathiine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or alkyl groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-2-(mesityloxy)acetamide: Contains a mesityloxy group, offering different reactivity and applications.

    Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Features a glutaric acid moiety, providing distinct chemical properties.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide stands out due to its dihydro-oxathiine ring, which imparts unique reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H16ClNO3S/c1-22-15-8-7-13(19)11-14(15)20-18(21)16-17(24-10-9-23-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

HRMIXBYZYNCUGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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